molecular formula C8H10OS B14451363 Thiophene, 2-[(2-propenyloxy)methyl]- CAS No. 79708-31-9

Thiophene, 2-[(2-propenyloxy)methyl]-

Cat. No.: B14451363
CAS No.: 79708-31-9
M. Wt: 154.23 g/mol
InChI Key: YRZGIPFLJGLYMV-UHFFFAOYSA-N
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Description

Thiophene derivatives are widely studied for their structural versatility and applications in pharmaceuticals, materials science, and organic electronics. The compound Thiophene, 2-[(2-propenyloxy)methyl]- (molecular formula: C₈H₁₀OS, molecular weight: 154.23 g/mol) features a thiophene core substituted at the 2-position with a (2-propenyloxy)methyl group.

Properties

CAS No.

79708-31-9

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

2-(prop-2-enoxymethyl)thiophene

InChI

InChI=1S/C8H10OS/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6H,1,5,7H2

InChI Key

YRZGIPFLJGLYMV-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1=CC=CS1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-[(2-propenyloxy)methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Thiophene, 2-[(2-propenyloxy)methyl]- with structurally related thiophene derivatives, emphasizing substituent effects on properties and bioactivity:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Thiophene, 2-[(2-propenyloxy)methyl]- (2-propenyloxy)methyl C₈H₁₀OS 154.23 Hypothesized antiproliferative activity (oxygen linker enhances H-bonding)
2-[Chloro(phenyl)methyl]thiophene (3a) Chloro(phenyl)methyl C₁₁H₉ClS 208.70 Antibacterial activity; chloro group increases electrophilicity
Thiophene, 2-[[(4-methylphenyl)thio]methyl]- (4-methylphenyl)thio methyl C₁₂H₁₂S₂ 220.35 Bulkier thioether group; potential for hydrophobic interactions
2-(2-Thienyl)ethanol Hydroxyethyl C₆H₈OS 128.19 Pharmaceutical intermediate; polar hydroxyl group improves solubility
2-Methylthiophene Methyl C₅H₆S 98.17 Low boiling point (0.674°C); used in organic synthesis

Key Findings

  • Antiproliferative Potential: The oxygen atom in the propenyloxy group of Thiophene, 2-[(2-propenyloxy)methyl]- may facilitate hydrogen bonding with tumor proteins, a feature critical in analogs like 2-substituted thiophenes with antiproliferative activity . In contrast, sulfur-containing analogs (e.g., Thiophene, 2-[[(4-methylphenyl)thio]methyl]-) exhibit greater hydrophobicity, which may limit solubility but enhance membrane permeability .
  • Antibacterial Activity : Chlorinated derivatives like 3a demonstrate higher reactivity due to the electron-withdrawing chloro group, enabling covalent interactions with bacterial targets . The propenyloxy group’s ether linkage may offer similar reactivity but with reduced electrophilicity.
  • Physical Properties : Compared to 2-methylthiophene (boiling point: 0.674°C), the propenyloxy substituent likely increases the boiling point and polarity due to the ether functional group . However, its exact physical data require experimental validation.
  • Synthetic Accessibility: Propenyloxy-linked thiophenes may be synthesized via nucleophilic substitution or palladium-catalyzed coupling, as seen in Stille couplings for 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene .

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